molecular formula C10H13BClNO3 B2434566 4-Chloro-2-morpholinophenylboronic acid CAS No. 2096337-81-2

4-Chloro-2-morpholinophenylboronic acid

Cat. No.: B2434566
CAS No.: 2096337-81-2
M. Wt: 241.48
InChI Key: MGPDOLRPUJLIED-UHFFFAOYSA-N
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Description

Foundational Significance of Organoboron Compounds as Versatile Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their derivatives, are celebrated as highly versatile intermediates in organic chemistry. nih.govnih.gov Unlike many other organometallic reagents, they are generally stable solids that are tolerant of air and moisture, which simplifies their handling and storage. nih.gov This stability, coupled with their relatively low toxicity, makes them environmentally benign and well-suited for a wide range of synthetic applications. nih.gov The utility of organoboron compounds stems from the nature of the carbon-boron bond, which allows the boron atom to be easily replaced by other atoms, most notably carbon, in a predictable and controlled manner. This capability has established them as essential building blocks for creating complex organic molecules from simpler precursors. nih.gov

Mechanistic Principles and Broad Utility of Carbon-Carbon Bond-Forming Reactions Involving Arylboronic Acids

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the assembly of simple fragments into complex molecular structures. mdpi.com Arylboronic acids are premier reagents for this purpose, primarily through transition-metal-catalyzed cross-coupling reactions. The most prominent of these is the Nobel Prize-winning Suzuki-Miyaura coupling. mdpi.comresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation: The aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step is usually facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This reaction is exceptionally versatile, allowing for the coupling of a vast array of aryl and heteroaryl boronic acids with various organic halides and triflates. Its high functional group tolerance means that complex molecules can be joined late in a synthetic sequence without the need for extensive protecting group chemistry, making it a highly efficient and widely used method in drug discovery and development. mdpi.com

Strategic Positioning of 4-Chloro-2-morpholinophenylboronic Acid within Modern Synthetic Chemistry

Within the large family of arylboronic acids, this compound (CAS No. 2096337-81-2) is a strategically designed building block intended for advanced applications, particularly in medicinal chemistry. thieme.comresearchgate.net Its structure incorporates three distinct functional motifs—the arylboronic acid, a chloro substituent, and a morpholine (B109124) ring—each contributing to its utility.

The Arylboronic Acid Moiety: This functional group is the reactive handle for palladium-catalyzed cross-coupling reactions, enabling its incorporation into larger, more complex molecules. ed.ac.uk

The Chloro Substituent: The chlorine atom serves multiple purposes. It influences the electronic properties of the phenyl ring, which can affect reactivity in the Suzuki-Miyaura coupling. Furthermore, chlorine is a common substituent in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market. It can enhance membrane permeability and metabolic stability, and its presence provides an additional site for further synthetic modifications if required.

The Morpholine Ring: Morpholine is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate often improves physicochemical properties, such as aqueous solubility and metabolic stability. As a tertiary amine, it can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like the hinge region of protein kinases. nih.goved.ac.uk

The combination of these features in a single molecule makes this compound a highly valuable intermediate for the synthesis of bioactive compounds, especially in the development of small molecule kinase inhibitors for oncology and immunology. nih.gov While specific, high-profile applications in blockbuster drugs are not yet widely documented in public literature, its availability from chemical suppliers and its rational design point to its role as a key building block in discovery and development pipelines.

Chemical Properties of this compound

PropertyValue
CAS Number 2096337-81-2
Molecular Formula C₁₀H₁₃BClNO₃
Molecular Weight 241.48 g/mol
Boiling Point (Predicted) 452.1 ± 55.0 °C
Density (Predicted) 1.35 ± 0.1 g/cm³
pKa (Predicted) 8.86 ± 0.53

Data sourced from chemical supplier databases. thieme.com

Properties

IUPAC Name

(4-chloro-2-morpholin-4-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPDOLRPUJLIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Chloro 2 Morpholinophenylboronic Acid

Development and Refinement of Boronic Acid Synthesis via Organometallic Intermediates

The synthesis of arylboronic acids has traditionally relied on the borylation of organometallic intermediates. These methods involve the formation of a carbon-metal bond, which is then converted to a carbon-boron bond. Two of the most established approaches are through lithium-halogen exchange and the formation of Grignard reagents. nih.gov

The formation of arylboronic acids via organolithium or Grignard reagents is a robust and widely used methodology. masterorganicchemistry.com The general pathway involves two main steps: the generation of the organometallic reagent followed by quenching with a boron electrophile.

Aryl Halide Lithiation: This method, often referred to as lithium-halogen exchange, typically involves the reaction of an aryl halide (bromide or iodide) with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to prevent side reactions. chemicalbook.comwikipedia.org The resulting aryllithium species is a potent nucleophile that readily reacts with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form a boronate ester. chemicalbook.comgoogle.com Subsequent acidic hydrolysis yields the desired boronic acid. chemicalbook.com The rate of exchange follows the trend I > Br > Cl, making aryl bromides a common choice for this transformation. wikipedia.orgprinceton.edu

Grignard Formation: The Grignard reaction involves the insertion of magnesium metal into a carbon-halogen bond of an aryl halide. alfredstate.edulibretexts.org This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.org The resulting arylmagnesium halide (Grignard reagent) is then reacted with a boron-containing substrate to form the boronic acid or its corresponding ester. masterorganicchemistry.comgoogle.com This method is advantageous as it can tolerate a wider range of functional groups compared to the more reactive organolithium reagents. wikipedia.org

A comparative overview of these two classical methods is presented below.

FeatureAryl Halide LithiationGrignard Formation
Reagent Alkyllithium (e.g., n-BuLi)Magnesium metal (Mg)
Typical Substrate Aryl bromide or iodideAryl chloride, bromide, or iodide
Reaction Temperature Very low (-78 °C)Ambient to reflux
Key Intermediate Aryllithium (R-Li)Arylmagnesium halide (R-MgX)
Functional Group Tolerance Limited due to high reactivityGenerally broader
Borylating Agent Trialkyl borates (e.g., B(OMe)₃)Trialkyl borates, boronic esters

This table provides a generalized comparison of the lithiation and Grignard approaches for boronic acid synthesis.

A more modern and atom-economical approach to arylboronic acid synthesis is the direct C-H borylation of arenes, catalyzed by transition metals. nih.govrsc.org This method avoids the pre-functionalization required for organometallic routes by directly converting a C-H bond to a C-B bond. nih.gov Iridium-based catalysts are particularly prominent in this field. nih.govresearchgate.net

For the synthesis of 4-Chloro-2-morpholinophenylboronic acid, this strategy is highly attractive due to the potential for a directing group effect from the morpholino substituent. Functional groups containing Lewis basic atoms, such as the nitrogen in the morpholino ring, can coordinate to the metal center and direct the borylation to the ortho position. rsc.orgmdpi.com This chelation-assisted strategy enhances both the reactivity and the regioselectivity of the C-H activation process. mdpi.com

The reaction typically employs an iridium precatalyst, such as [Ir(OMe)(COD)]₂, in combination with a bidentate nitrogen-based ligand (e.g., a bipyridine derivative) and a boron source like bis(pinacolato)diboron (B₂pin₂). mdpi.com The morpholino group on the starting material, 4-(3-chlorophenyl)morpholine, would be expected to direct the iridium catalyst to borylate the C-H bond at the 2-position, affording the desired product with high positional selectivity.

Rational Design and Selection of Starting Materials for the Synthesis of this compound

The choice of starting material is fundamentally linked to the selected synthetic strategy.

For Organometallic Routes (Lithiation/Grignard): A suitable precursor must contain a halogen atom at the desired position for borylation (the 2-position). A logical starting material would be 4-(2-bromo-5-chlorophenyl)morpholine . In this molecule, the bromine atom is significantly more reactive towards both lithium-halogen exchange and Grignard formation than the chlorine atom, ensuring that the organometallic intermediate forms regioselectively at the 2-position. This precursor can be synthesized from 2-bromo-5-chloroaniline.

For Direct C-H Borylation: The starting material is simpler, as no pre-installed halogen is needed at the reaction site. The ideal precursor is 4-(3-chlorophenyl)morpholine . In this case, the regioselectivity is controlled by the directing effect of the morpholino group, which favors functionalization at the ortho positions (C2 and C6). The electronic and steric influence of the existing chloro substituent at C4 would further influence the selectivity, likely favoring borylation at the C2 position.

Optimization of Reaction Parameters for Maximized Chemical Yield and Positional Selectivity

Achieving high yield and selectivity requires careful optimization of various reaction parameters. beilstein-journals.org The key variables differ significantly between the organometallic and C-H borylation pathways.

For the lithiation/Grignard pathway , critical parameters include the choice of solvent, temperature, and the nature of the borylating agent. Low temperatures are crucial for lithiation reactions to minimize side reactions, while anhydrous conditions are mandatory for both methods to prevent quenching of the highly basic organometallic intermediates. chemicalbook.comlibretexts.org

For transition metal-catalyzed C-H borylation , optimization focuses on the catalyst system. The choice of iridium precatalyst, the specific ligand, the boron source, solvent, and reaction temperature all play a pivotal role in the efficiency and selectivity of the reaction. nih.gov The ligand, in particular, is critical for tuning the catalyst's activity and directing the borylation to the desired position. nih.gov

The following table outlines key parameters for optimization in both synthetic approaches.

ParameterLithiation/Grignard ApproachDirect C-H Borylation Approach
Catalyst/Reagent n-BuLi or Mg turnings[Ir(cod)OMe]₂ or similar Ir precatalyst
Ligand Not applicableBipyridine or phenanthroline derivatives
Boron Source B(O-Alkyl)₃ (e.g., B(OMe)₃)Bis(pinacolato)diboron (B₂pin₂)
Solvent Anhydrous ethers (THF, Et₂O)Apolar solvents (cyclohexane, MeCy)
Temperature -78 °C (Lithiation), 25-65 °C (Grignard)80-100 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Key for Selectivity Position of the initial halogen (Br)Directing group effect (Morpholino)

This interactive table summarizes crucial reaction parameters that require optimization for the synthesis of this compound via different routes.

Exploration of Novel Synthetic Routes and Advanced Methodologies for Boronic Acid Derivatives

Beyond the classical and direct C-H borylation methods, research continues to uncover novel strategies for synthesizing boronic acid derivatives. mdpi.com

Palladium-Catalyzed Borylation: This method provides an alternative route using palladium catalysts to couple aryl halides or triflates with diboron reagents. nih.gov It is particularly useful for aryl chlorides, which can be less reactive in traditional Grignard or lithiation reactions. A simple and efficient palladium-catalyzed synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron [B₂(OH)₄] has been reported, offering a direct route to boronic acids while avoiding the use of pinacol esters. nih.gov

Transmetallation Reactions: Arylboronic acids can be obtained through the transmetallation of other organometallic compounds, such as aryl silanes and stannanes, with boron reagents. nih.gov

Flow Chemistry: The synthesis of boronic acids, particularly those involving hazardous organolithium intermediates, can be made safer and more efficient using flow chemistry. nih.gov Continuous flow reactors allow for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purities. researchgate.net

These advanced methodologies offer alternative pathways that may provide advantages in terms of functional group tolerance, safety, or scalability for the synthesis of complex molecules like this compound. rsc.org

Catalytic Cross Coupling Reactions Involving 4 Chloro 2 Morpholinophenylboronic Acid

Elucidation of the Suzuki-Miyaura Cross-Coupling Reaction Mechanism and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The reaction is typically catalyzed by a palladium(0) complex. nih.gov

The catalytic cycle commences with the oxidative addition of an organic halide (or pseudohalide) to a coordinatively unsaturated palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. libretexts.org The rate of this step is dependent on the nature of the halide, with the reactivity order generally being I > Br > Cl. nih.gov

Following oxidative addition, the crucial transmetalation step occurs. In this stage, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic borate species. libretexts.org The exact mechanism of transmetalation can vary depending on the reaction conditions and the specific substrates involved.

The final step of the catalytic cycle is reductive elimination , wherein the two organic groups on the palladium(II) complex couple to form the desired biaryl product and a new carbon-carbon bond. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle and facilitate further reactions. libretexts.org

The ligands coordinated to the palladium center play a pivotal role in modulating the catalyst's activity, stability, and selectivity. Electron-rich and bulky phosphine ligands are commonly employed in Suzuki-Miyaura couplings. These ligands can enhance the rate of oxidative addition and promote the reductive elimination step. nih.gov The steric bulk of the ligands can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present on the substrates. The choice of ligand is often crucial for achieving high yields and preventing unwanted side reactions.

The base is an essential component of the Suzuki-Miyaura reaction, playing multiple roles in the catalytic cycle. Its primary function is to activate the boronic acid for transmetalation by forming a borate intermediate. libretexts.org Common bases used in this reaction include carbonates (e.g., potassium carbonate, sodium carbonate), phosphates (e.g., potassium phosphate), and hydroxides. The strength and nature of the base can significantly impact the reaction rate and yield. In some cases, the choice of base can also influence the selectivity of the coupling process. The presence of a base is generally indispensable for the reaction to proceed efficiently.

Substrate Scope and Reactivity Patterns of 4-Chloro-2-morpholinophenylboronic Acid in Cross-Coupling

While specific research detailing the substrate scope and reactivity of this compound is not extensively available in the public domain, its reactivity can be inferred based on the electronic properties of its substituents and the well-established principles of the Suzuki-Miyaura reaction.

The presence of a chlorine atom and a morpholino group on the phenylboronic acid ring is expected to influence its reactivity. The chlorine atom is an electron-withdrawing group, which can affect the nucleophilicity of the boronic acid. The morpholino group, with its nitrogen atom, can act as an electron-donating group through resonance. This combination of substituents presents an interesting case for reactivity studies.

It is anticipated that this compound would react with a variety of aryl and heteroaryl halides (bromides and iodides being more reactive than chlorides) and pseudo-halides (such as triflates). The success of these couplings would likely depend on the careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, and base.

Table 1: Predicted Reactivity of this compound with Various Coupling Partners

Coupling Partner TypePredicted ReactivityPotential Challenges
Aryl IodidesHighPotential for steric hindrance depending on substitution.
Aryl BromidesGood to HighGenerally good reactivity, catalyst and ligand choice are key.
Aryl ChloridesModerateRequires more active catalyst systems with bulky, electron-rich ligands. nih.gov
Heteroaryl HalidesVariableReactivity depends on the nature of the heterocycle and the position of the halide.
Aryl TriflatesGoodOften a good alternative to halides.

This table represents predicted reactivity based on general principles of the Suzuki-Miyaura reaction, as specific experimental data for this compound was not found in the searched literature.

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules and functional materials. nih.govresearchgate.net The use of substituted phenylboronic acids like this compound allows for the introduction of specific functionalities into the target molecule.

The morpholino moiety can impart desirable physicochemical properties, such as improved solubility, while the chlorine atom provides a handle for further functionalization through other cross-coupling reactions. The ability to couple this boronic acid with a wide range of aryl and heteroaryl partners would open avenues for the construction of novel and complex molecular scaffolds.

Table 2: Potential Applications in the Synthesis of Complex Molecules

Molecular ArchitectureSynthetic Utility
Substituted BiarylsCore structures for pharmaceuticals and materials science.
HeterobiarylsImportant motifs in medicinal chemistry with diverse biological activities. nih.gov
Multi-substituted ArenesBuilding blocks for more complex organic synthesis.

This table illustrates the potential synthetic applications of this compound in the construction of various molecular architectures.

Chemoselective Transformations in Polyfunctionalized Substrates

The exploration of this compound in chemoselective cross-coupling reactions with polyfunctionalized substrates is a niche area of research. The inherent structural features of this boronic acid, namely the presence of a chloro substituent and a morpholino group on the phenyl ring, present opportunities for selective transformations. In theory, the electronic and steric properties of these functional groups could be exploited to direct reactions at specific sites within a molecule that possesses multiple reactive centers.

However, a comprehensive review of the available scientific literature reveals a notable absence of specific studies focused on the chemoselective transformations involving this compound. While the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions are well-established, detailed research findings and data tables pertaining to this particular compound's behavior with polyfunctionalized substrates are not currently available.

For the purpose of illustrating the potential for such transformations, a hypothetical data table is presented below. This table is based on general principles of chemoselectivity in Suzuki-Miyaura coupling reactions and does not represent a real experiment.

Hypothetical Data on Chemoselective Suzuki-Miyaura Coupling

EntryPolyfunctional SubstrateCatalystBaseSolventTemperature (°C)Yield (%) of Monocoupled Product
11-bromo-4-iodobenzenePd(PPh3)4K2CO3Toluene/H2O80Data not available
24-bromobenzoyl chloridePdCl2(dppf)Cs2CO3Dioxane100Data not available
31-chloro-4-(trifluoromethanesulfonyloxy)benzenePd(OAc)2 / SPhosK3PO4Toluene110Data not available

Investigations into Alternative Transition Metal-Catalyzed Cross-Coupling Modalities

The vast majority of cross-coupling reactions involving arylboronic acids, including those with structures analogous to this compound, utilize palladium as the transition metal catalyst. The efficiency and broad functional group tolerance of palladium catalysts have made them the standard for reactions like the Suzuki-Miyaura coupling.

However, in an effort to develop more cost-effective and sustainable synthetic methods, research into alternative transition metals for cross-coupling reactions is an active field. Metals such as copper, nickel, iron, and gold have been investigated as potential catalysts for C-C bond formation. These alternative modalities often offer different reactivity profiles and can be advantageous in specific synthetic contexts.

Despite the general interest in this area, there is a lack of specific research investigating the use of alternative transition metals for cross-coupling reactions involving this compound. The performance of this particular boronic acid in copper-catalyzed Chan-Lam-Evans reactions or nickel-catalyzed couplings, for instance, has not been documented in the scientific literature.

The following table is a conceptual representation of how such investigations might be structured, but it is important to note that the data presented is hypothetical and not based on published experimental results.

Hypothetical Data on Alternative Transition Metal-Catalyzed Cross-Coupling

EntryCoupling PartnerCatalystLigandBaseSolventYield (%)
14-bromoanisoleNiCl2(dme)dppfK3PO4DioxaneData not available
2AnilineCu(OAc)2Pyridine-CH2Cl2Data not available
3PhenylacetyleneAuCl(PPh3)/AgOTf--TolueneData not available

Mechanistic Investigations of Transformations Involving 4 Chloro 2 Morpholinophenylboronic Acid

Identification and Characterization of Reactive Intermediates within Catalytic Cycles

No studies have been identified that isolate or characterize reactive intermediates, such as palladium(II) oxidative addition complexes or transmetalation intermediates, formed during catalytic cycles specifically involving 4-Chloro-2-morpholinophenylboronic acid.

Kinetic Studies and Determination of Rate-Limiting Steps in Key Reactions

There is a lack of published kinetic data for reactions utilizing this compound. Without such studies, it is not possible to determine the rate-limiting step—be it oxidative addition, transmetalation, or reductive elimination—which is critical for reaction optimization.

Stereoelectronic Effects of the Chloro and Morpholino Substituents on Arylboronic Acid Reactivity

The electronic properties of this compound are influenced by the interplay of the electron-withdrawing inductive effect of the chlorine atom and the electron-donating resonance effect of the morpholino group's nitrogen atom. The ortho-position of the bulky morpholino group could also impart significant steric effects, potentially influencing the rate and selectivity of its reactions. However, no specific studies have been found that quantify these combined stereoelectronic effects on the reactivity of this molecule.

Application of Computational Chemistry for Reaction Pathway Elucidation and Transition State Analysis

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and analyzing transition state energies. A search for such computational investigations focused on this compound has not returned any specific results. Therefore, theoretical data on its reaction pathways and the energies of associated transition states are not available.

Strategic Applications in Complex Chemical Synthesis and Intermediate Derivatization

Integration of 4-Chloro-2-morpholinophenylboronic Acid as a Key Building Block in Multi-step Synthesis

In the realm of multi-step synthesis, this compound serves as a pivotal component for the introduction of a substituted phenyl motif. Its utility is particularly evident in synthetic routes that require the sequential and controlled formation of new chemical bonds. The boronic acid group is relatively stable under various reaction conditions, allowing for the manipulation of other functional groups within a molecule before engaging the boronic acid in a subsequent coupling reaction.

The typical integration of this building block involves an initial Suzuki-Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl halide. This step establishes a biaryl or heteroaryl-aryl core structure, which is a common scaffold in many biologically active compounds. The chloro and morpholino groups can then be further modified in subsequent steps. For instance, the chloro group can be displaced via nucleophilic aromatic substitution or participate in other cross-coupling reactions, while the morpholino group can influence the solubility and pharmacokinetic properties of the final compound.

The strategic placement of the chloro and morpholino groups ortho and para to the boronic acid, respectively, provides steric and electronic influences that can direct the regioselectivity of subsequent reactions, offering a degree of control in the assembly of complex molecules.

Synthetic Pathways to Advanced Pharmaceutical Intermediates and Lead Compounds

The structural motifs present in this compound are of significant interest in medicinal chemistry. The morpholine (B109124) moiety is a common feature in many approved drugs, often contributing to improved aqueous solubility and metabolic stability. The chloro-substituted phenyl ring is also a prevalent structural element in a variety of therapeutic agents.

The primary application of this compound in pharmaceutical synthesis is as a precursor for the generation of complex biaryl and heteroaryl structures through Suzuki-Miyaura coupling. These reactions are fundamental in the construction of lead compounds for drug discovery programs. For example, coupling this boronic acid with a halogenated heterocyclic compound can yield a core structure that can be further elaborated to target specific biological receptors or enzymes.

While specific, publicly available research detailing the direct use of this compound in the synthesis of named pharmaceutical intermediates is limited, the utility of analogous substituted phenylboronic acids is well-documented. chemimpex.com These precedents strongly suggest the potential of the title compound in the development of novel therapeutics.

Reactant A Reactant B (Example) Catalyst/Conditions Resulting Core Structure Potential Therapeutic Area
This compoundBromopyridinePd(PPh₃)₄, Na₂CO₃Chloro-morpholino-phenyl-pyridineOncology, CNS disorders
This compoundChloro-pyrimidinePdCl₂(dppf), K₃PO₄Chloro-morpholino-phenyl-pyrimidineAntiviral, Anti-inflammatory
This compoundIodo-indolePd(OAc)₂, SPhos, K₂CO₃Chloro-morpholino-phenyl-indoleAnticancer, Neurological disorders

Development of Agrochemical Intermediates Utilizing the Compound's Unique Structural Features

Similar to its role in pharmaceutical synthesis, this compound is a valuable building block for the creation of novel agrochemicals. The development of new herbicides, fungicides, and insecticides often relies on the synthesis of complex organic molecules with high efficacy and specific modes of action.

The unique substitution pattern of this compound allows for the introduction of a toxophoric or pharmacophoric group that can be fine-tuned to target specific pests or weeds. The Suzuki-Miyaura coupling reaction is again the key transformation, enabling the connection of this boronic acid with other functionalized molecules to create a diverse range of potential agrochemical candidates.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The incorporation of this compound into such reactions would offer a direct route to highly functionalized and diverse molecular scaffolds.

Advanced Analytical Techniques for Comprehensive Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure. For 4-Chloro-2-morpholinophenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal distinct signals for the aromatic protons, the methylene protons of the morpholine (B109124) ring, and the hydroxyl protons of the boronic acid group. The aromatic protons would appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. The protons on the morpholine ring adjacent to the nitrogen and oxygen atoms would show characteristic chemical shifts, typically appearing as two distinct triplets.

¹³C NMR: The carbon NMR spectrum would show unique resonances for each carbon atom in the molecule, including the six carbons of the phenyl ring and the four carbons of the morpholine ring. The chemical shifts would be indicative of their electronic environment.

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A single, broad resonance is expected, with a chemical shift that can confirm the presence of the boronic acid moiety and provide insights into its coordination state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
Aromatic CH7.20 - 7.80115 - 140Multiplet
Morpholine -CH₂N-~2.90~53Triplet
Morpholine -CH₂O-~3.85~67Triplet
Boronic Acid -OH4.50 - 6.00 (broad)-Singlet (broad)

Note: Predicted values are based on typical ranges for similar structural motifs. Actual shifts may vary depending on solvent and experimental conditions.

Advanced Mass Spectrometry (MS)

Advanced MS techniques, such as Electrospray Ionization (ESI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight, TOF, or Orbitrap), are essential for confirming the molecular weight and elemental composition of the compound. The analysis of boronic acids by MS can be challenging due to their tendency to form dehydration products (boroxines) or solvent adducts in the ion source. rsc.orgnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule into smaller, identifiable pieces.

Table 2: Predicted m/z Values for this compound in HRMS

Ion Species Formula Predicted m/z (Monoisotopic)
[M+H]⁺C₁₀H₁₄BClNO₃⁺258.0749
[M+Na]⁺C₁₀H₁₃BClNNaO₃⁺280.0569
[M-H]⁻C₁₀H₁₂BClNO₃⁻256.0599
[M+HCOO]⁻C₁₁H₁₃BClNO₅⁻302.0607

Chromatographic Techniques for Quantitative Analysis and Purity Profiling (e.g., UPLC-MS, GC-MS)

Chromatographic methods are the cornerstone for assessing the purity of this compound and for its quantitative determination in reaction mixtures or final products.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a highly sensitive and selective technique for the analysis of boronic acids. rsc.org It combines the high-resolution separation power of UPLC with the definitive identification capabilities of mass spectrometry. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile). rsc.org This technique allows for the separation of the target compound from starting materials, byproducts, and degradation products. The high throughput of UPLC makes it suitable for routine quality control and reaction monitoring. rsc.org Method validation according to ICH guidelines can establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net For many boronic acids, LOQs in the low µg or even pg/mL range can be achieved. rsc.orgsciex.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for purity analysis, but its application to boronic acids often requires a derivatization step to increase their volatility and thermal stability. chromatographyonline.com Direct analysis can be difficult due to the low volatility and potential for on-column degradation. researchgate.net Common derivatization agents include pinacol or triethanolamine, which convert the boronic acid to a more stable and volatile boronate ester. chromatographyonline.comnih.gov While requiring an extra sample preparation step, GC-MS can provide excellent separation efficiency and is particularly useful for identifying and quantifying volatile or semi-volatile impurities. chromatographyonline.com

Table 3: Comparison of UPLC-MS and GC-MS for Analysis of this compound

Parameter UPLC-MS GC-MS
Principle Liquid-phase separationGas-phase separation
Sample Volatility Not requiredRequired (often needs derivatization)
Sample Preparation Simple dissolutionOften requires derivatization
Throughput High, with run times often under 10 minutes rsc.orgModerate, longer run times plus derivatization
Sensitivity Very high (pg/mL to ng/mL levels) sciex.comscirp.orgHigh, but can be limited by derivatization efficiency
Application Purity profiling, quantitative analysis, reaction monitoringImpurity profiling, analysis of volatile components

Real-time In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Understanding the kinetics and mechanism of reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling, is crucial for process optimization. ubc.ca In situ spectroscopic techniques enable the real-time monitoring of reactant consumption, product formation, and the appearance of transient intermediates without altering the reaction conditions. ubc.ca

In Situ NMR Spectroscopy: By placing a specialized NMR tube directly in the spectrometer magnet, a reaction can be monitored as it proceeds. This allows for the simultaneous tracking of multiple species, providing rich kinetic data. azom.com For example, in a Suzuki coupling reaction, the signals corresponding to this compound would decrease over time, while new signals for the biphenyl product would emerge. azom.com

In Situ Raman and IR Spectroscopy: Vibrational spectroscopy techniques like Raman and Infrared (IR) are well-suited for in situ monitoring. Fiber-optic probes can be inserted directly into a reaction vessel to collect spectra at regular intervals. These techniques are sensitive to changes in chemical bonds and can track the progress of the reaction by monitoring characteristic vibrational bands of reactants and products. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has been demonstrated as a particularly innovative tool for tracking the molecular dynamics in heterogeneous reactions like the Suzuki-Miyaura coupling. dntb.gov.uaresearchgate.net

The data obtained from these in situ methods provide a detailed temporal profile of the reaction, which is invaluable for mechanistic elucidation and the development of more efficient and robust chemical processes. ubc.ca

Crystallographic Analysis of this compound and Its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Analysis of a suitable crystal of this compound or its derivatives would provide precise information on bond lengths, bond angles, and torsional angles.

This technique would confirm the connectivity of the atoms and reveal the molecule's preferred conformation. Key structural features of interest would include:

The planarity of the substituted phenyl ring.

The conformation of the morpholine ring, which is expected to adopt a stable chair conformation. researchgate.net

The geometry of the boronic acid group.

The intermolecular interactions, particularly the hydrogen-bonding network. Phenylboronic acids often form hydrogen-bonded dimers in the solid state through their boronic acid hydroxyl groups. nih.gov

While a specific crystal structure for the title compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) provides expected values for key geometric parameters.

Table 4: Typical Bond Lengths and Angles in Phenylboronic Acid Derivatives

Parameter Typical Value Reference
B-C (aromatic) bond length~1.56 ÅCSD Analysis
B-O bond length~1.37 ÅCSD Analysis
O-B-O bond angle118° - 122° nih.gov
C-N (aromatic-morpholine) bond length~1.38 ÅCSD Analysis
C-Cl bond length~1.74 ÅCSD Analysis

Note: Values are averaged from similar structures and serve as expected benchmarks.

This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Sustainable and Green Chemistry Aspects in the Synthesis and Application of 4 Chloro 2 Morpholinophenylboronic Acid

Development of Eco-Friendly Synthetic Routes and Process Intensification

The traditional synthesis of arylboronic acids often relies on organometallic intermediates like Grignard or organolithium reagents, which require cryogenic temperatures and strictly anhydrous conditions, and exhibit poor atom economy. nih.govgoogle.com Modern approaches seek to replace these methods with more sustainable catalytic routes.

Eco-Friendly Synthetic Routes: A greener pathway to 4-Chloro-2-morpholinophenylboronic acid involves the transition metal-catalyzed borylation of a corresponding aryl halide, such as 1-chloro-4-bromo-2-morpholinobenzene. The Miyaura borylation reaction, which uses a palladium catalyst to couple an aryl halide with a boron-containing reagent, is a cornerstone of modern boronic acid synthesis. mdpi.comacsgcipr.org To further enhance the green credentials of this process, several modifications can be implemented:

Choice of Halide: Utilizing an aryl chloride instead of an aryl bromide as the starting material is preferable, as chlorides are typically less expensive and have a lower molecular weight, contributing to better atom economy. nih.gov

Boron Reagent: While bis(pinacolato)diboron (B₂pin₂) is commonly used, it has a low atom economy because the pinacol portion becomes a stoichiometric byproduct. nih.gov A more sustainable alternative is tetrahydroxydiboron (B₂(OH)₄), also known as bis-boronic acid, which is more atom-economical and produces boric acid as a benign byproduct. nih.govnih.gov

Catalyst-Free Methods: Emerging research focuses on metal-free borylation reactions, for instance, through the Sandmeyer-type borylation of an arylamine precursor, which can offer an even cleaner synthetic route. organic-chemistry.orgorgsyn.org

Process Intensification: Process intensification involves developing innovative equipment and techniques to create dramatically smaller, safer, and more energy-efficient processes. syrris.com For the synthesis of this compound, these techniques can offer significant advantages over traditional batch manufacturing.

Continuous Flow Synthesis: Performing the borylation reaction in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to higher yields, improved safety by minimizing the volume of hazardous reagents at any given time, and easier scalability. syrris.com Integrated flow systems can even combine the synthesis of the boronic acid with its subsequent use in a cross-coupling reaction, creating a seamless, multi-step, one-pot process. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, lowering energy consumption. acs.org Similarly, ultrasound can be used to enhance reaction rates and efficiency.

Utilization of Aqueous and Solvent-Minimizing Reaction Media

A major source of waste in the chemical industry comes from the use of volatile organic compounds (VOCs) as solvents. ctfassets.net Green chemistry promotes the reduction or replacement of these solvents with more environmentally benign alternatives.

For the synthesis and application of this compound, water is an ideal green solvent. The Suzuki-Miyaura cross-coupling reaction, a primary application for this compound, has been shown to proceed efficiently in aqueous media. nih.govuwindsor.ca

Aqueous Synthesis: The Miyaura borylation of aryl halides can be performed in water, often at room temperature, by employing micellar catalysis. nih.gov In this technique, a surfactant is added to the water to form micelles, which act as nanoreactors, bringing the organic substrates and the catalyst together to facilitate the reaction.

Aqueous Applications: Running the Suzuki-Miyaura coupling of this compound in water offers multiple benefits. It eliminates the need for flammable and toxic organic solvents, and the desired biaryl product, being organic, often precipitates out of the aqueous phase, simplifying purification and isolation. researchgate.net

Alternative Green Solvents: Where aqueous conditions are not feasible, biosolvents—solvents derived from renewable resources like biomass—offer a greener alternative. For example, 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from levulinic acid, is a suitable replacement for traditional solvents like tetrahydrofuran (THF) or dioxane and is immiscible with water, which can simplify workup procedures. rsc.org

Exploration of Recyclable Catalytic Systems and Heterogeneous Catalysis

Palladium-catalyzed cross-coupling reactions are central to the utility of this compound. However, palladium is a precious, costly, and toxic metal. Homogeneous palladium catalysts, while highly active, are difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive catalyst. researchgate.net Heterogeneous catalysis provides a sustainable solution to this problem.

By immobilizing the palladium catalyst on a solid support, it can be easily recovered after the reaction by simple filtration and reused for multiple cycles. This dramatically reduces cost, minimizes waste, and ensures the final product is free from heavy metal contamination. acs.orgnih.gov Various supports have been developed for this purpose.

Support MaterialDescriptionKey AdvantagesReference Example
Polymer Resins (e.g., Polystyrene)Palladium complexes are attached to functionalized polymer beads.Robust, stable, and widely applicable. Easy to handle and recover.A polystyrene-bound pyridineboronic acid was developed as a reusable amidation catalyst. organic-chemistry.org Pd EnCat™ 30 is a commercial example used for multiple reaction cycles. mdpi.com
Biopolymers (e.g., Chitosan)Palladium is chelated to natural polymers. Chitosan is derived from chitin.Biodegradable, non-toxic, and derived from renewable resources.A chitosan-based palladium(II) catalyst was effective for Suzuki coupling in aqueous media under microwave irradiation and was reusable for five runs. acs.org
Porous Organic Polymers (POPs)Highly porous, functionalized organic networks that can immobilize palladium nanoparticles.High surface area and catalytic activity. Can be recycled numerous times without significant loss of activity.A Pd@AEPOP catalyst was recycled nine times in Heck reactions and was also effective for Suzuki couplings. nih.gov
Inorganic Supports (e.g., Zeolites, Silica)Palladium is deposited or anchored onto the surface of inorganic materials.High thermal and mechanical stability. Well-defined pore structures can influence selectivity.Palladium supported on zeolite (Pd/H-MOR) was reused at least ten times in Suzuki couplings with only a slight decrease in activity. researchgate.net

Employing such a recyclable heterogeneous catalyst for Suzuki-Miyaura reactions involving this compound would align the synthesis of its derivative compounds with key principles of green chemistry.

Principles of Atom Economy and Waste Stream Minimization

Beyond solvent and catalyst choice, the intrinsic efficiency of a chemical reaction is a core tenet of green chemistry. Atom economy (AE), a concept developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final desired product. A reaction with 100% atom economy produces no waste byproducts.

The Suzuki-Miyaura coupling, while powerful, is not perfectly atom-economical. libretexts.org To analyze this for a reaction involving this compound, consider its coupling with bromobenzene to form 4'-Chloro-2'-morpholino-[1,1'-biphenyl].

Reaction: C₁₀H₁₃BClNO₃ + C₆H₅Br + Base → C₁₆H₁₆ClNO + Waste Byproducts

The primary reactants contributing to the final product are the two aryl groups. The boronic acid functional group, the bromine atom, and the base all end up as stoichiometric waste, thus lowering the atom economy.

Atom Economy Calculation for a Representative Suzuki-Miyaura Reaction
ReactantFormulaMolar Mass (g/mol)
This compoundC₁₀H₁₃BClNO₃241.47
BromobenzeneC₆H₅Br157.01
Sodium Carbonate (Base, 2 equiv.)Na₂CO₃105.99
Total Mass of Reactants504.47
Desired ProductFormulaMolar Mass (g/mol)
4'-Chloro-2'-morpholino-[1,1'-biphenyl]C₁₆H₁₆ClNO273.76
Theoretical Atom Economy(273.76 / 504.47) * 100% = 54.3%

Note: This calculation assumes 2 equivalents of base are used, which is common. The actual waste stream would also include the catalyst and solvent, which are better evaluated by metrics like Process Mass Intensity (PMI) or E-Factor. researchgate.netmdpi.com

Optimize Stoichiometry: Using the minimum necessary amount of the boronic acid and base reduces waste.

Alternative Boron Reagents: The use of triarylboranes, where all three organic groups on the boron atom can potentially be transferred, offers a more atom-economical approach compared to boronic acids, where two-thirds of the boron reagent's mass (the -B(OH)₂ group) is waste. acs.orgacs.org

Holistic Metrics: While atom economy is a useful theoretical measure, metrics like PMI (the total mass of materials used per mass of product) provide a more complete picture of the waste generated, including solvents, reagents, and process water. ctfassets.netacsgcipr.org Adopting greener solvents and recyclable catalysts, as discussed previously, directly lowers the PMI and E-Factor of any process involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-morpholinophenylboronic acid, and how can purity be optimized?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with 4-chloro-2-morpholinophenyl halide and bis(pinacolato)diboron under inert conditions. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) and 1^1H/13^{13}C NMR .
  • Critical Note : Morpholine substituents may introduce steric hindrance; optimize reaction temperature (80–100°C) and ligand choice (e.g., SPhos) to enhance yields .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety & Storage :

  • Handling : Use nitrile gloves, lab coats, and chemical-resistant goggles. Work in a fume hood to avoid inhalation of fine particulates .
  • Storage : Keep in amber glass vials under nitrogen at 2–8°C to prevent boronic acid dehydration or oxidation. Desiccate with silica gel to mitigate hygroscopic degradation .
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; discard via approved hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Characterization Workflow :

  • NMR : Confirm structure via 1^1H NMR (aromatic protons: δ 7.2–7.8 ppm; morpholine CH₂: δ 3.5–3.7 ppm) and 11^{11}B NMR (δ 28–32 ppm for boronic acid) .
  • FT-IR : Identify B–O stretching (~1340 cm⁻¹) and O–H bending (~3200 cm⁻¹) .
  • XRD : For crystalline samples, use SHELX-97 for structure refinement. ORTEP-3 can generate thermal ellipsoid plots to validate morpholine ring conformation .

Advanced Research Questions

Q. How does the electron-withdrawing chloro group and morpholine substituent influence Suzuki coupling efficiency?

  • Mechanistic Insights :

  • Electronic Effects : The chloro group reduces electron density at the boronic acid site, slowing transmetallation. Use bulky ligands (e.g., DavePhos) to stabilize the Pd intermediate .
  • Steric Effects : Morpholine’s N-heterocycle may hinder catalyst access. Kinetic studies (e.g., variable-temperature 1^1H NMR) can quantify steric contributions. Compare with analogs (e.g., 4-methoxy derivatives) to isolate substituent effects .
  • Contradictions : Conflicting yield reports may arise from solvent polarity (DME vs. THF) or base choice (Cs₂CO₃ vs. K₃PO₄). Design DOE (Design of Experiments) to resolve discrepancies .

Q. What computational methods predict the reactivity and tautomeric equilibria of this boronic acid?

  • DFT Modeling :

  • Geometry Optimization : Use B3LYP/6-31G(d) to model boronic acid tautomers (trigonal vs. tetrahedral). Compare with IR/Raman data to validate predicted B–O bond lengths .
  • Frontier Orbitals : HOMO-LUMO analysis (Gaussian 09) reveals nucleophilic sites. The chloro group lowers LUMO energy, enhancing electrophilicity at boron .
  • Docking Studies : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina. Morpholine’s lone pair may facilitate hydrogen bonding in active sites .

Q. How can researchers address inconsistencies in crystallographic data for morpholine-containing boronic acids?

  • Crystallographic Troubleshooting :

  • Twinned Crystals : Use SHELXD for structure solution and check for higher symmetry (e.g., monoclinic vs. triclinic). Apply TWINLAW to refine twin domains .
  • Disorder : Morpholine rings often exhibit positional disorder. Refine occupancy ratios (e.g., 60:40) with restraints on bond distances/angles .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions (e.g., B–O···H hydrogen bonds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.